molecular formula C10H15ClO2S B15326516 Adamantane-2-sulfonyl chloride

Adamantane-2-sulfonyl chloride

Cat. No.: B15326516
M. Wt: 234.74 g/mol
InChI Key: OVMVKXVATAKPJN-UHFFFAOYSA-N
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Description

Adamantane-2-sulfonyl chloride is a derivative of adamantane, a tricyclic hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of a sulfonyl chloride group attached to the adamantane framework, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of adamantane-2-sulfonyl chloride typically involves the sulfonation of adamantane followed by chlorination. One common method includes the reaction of adamantane with sulfur trioxide to form adamantane-2-sulfonic acid, which is then treated with thionyl chloride to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions: Adamantane-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It readily participates in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or a thiol under appropriate conditions.

    Oxidation Reactions: It can be oxidized to form sulfonic acids or sulfonates.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Adamantane-2-sulfonyl chloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential in drug development, particularly in antiviral and anticancer therapies.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of adamantane-2-sulfonyl chloride is primarily based on its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles, thereby modifying the structure and function of target molecules. This reactivity is exploited in various chemical and biological applications .

Comparison with Similar Compounds

  • Adamantane-1-sulfonyl chloride
  • Adamantane-2-carboxylic acid
  • Adamantane-2-amine

Comparison: Adamantane-2-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity compared to other adamantane derivatives. For instance, adamantane-2-carboxylic acid primarily undergoes reactions typical of carboxylic acids, while adamantane-2-amine is more involved in amine-specific reactions. The sulfonyl chloride group in this compound makes it particularly valuable for introducing sulfonyl functionalities into organic molecules .

Properties

Molecular Formula

C10H15ClO2S

Molecular Weight

234.74 g/mol

IUPAC Name

adamantane-2-sulfonyl chloride

InChI

InChI=1S/C10H15ClO2S/c11-14(12,13)10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2

InChI Key

OVMVKXVATAKPJN-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3S(=O)(=O)Cl

Origin of Product

United States

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